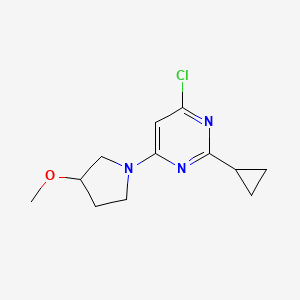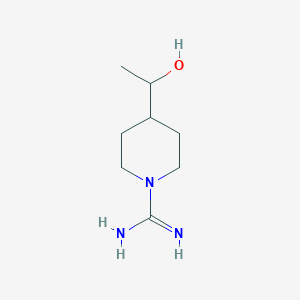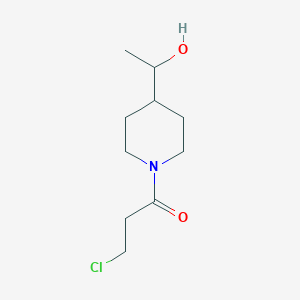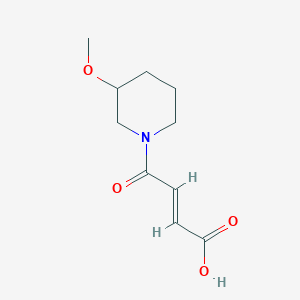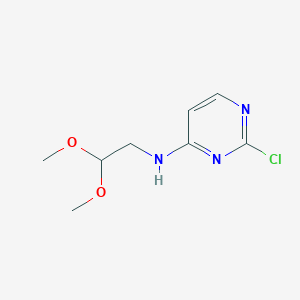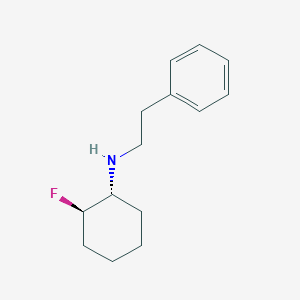
(1R,2R)-2-fluoro-N-(2-phenylethyl)cyclohexan-1-amine
Vue d'ensemble
Description
(1R,2R)-2-fluoro-N-(2-phenylethyl)cyclohexan-1-amine is a useful research compound. Its molecular formula is C14H20FN and its molecular weight is 221.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chiral Derivatization Agents
The compound and its related enantiomers have been explored for their potential as chiral derivatizing agents. For instance, the synthesis and characterization of 2-fluoro-2-phenyl-1-aminoethane from styrene, and the separation of its enantiomers have been studied. These enantiomers, due to their distinct configurations, have been utilized as chiral derivatizing agents, aiding in the distinction of amides prepared with different chiral acids through fluorine NMR (Hamman, 1989).
Photochemical Properties
Research has delved into the photochemical properties of compounds containing amino-linked bichromophoric anthracenes. Such studies are crucial for understanding the spectral and photochemical behaviors of these compounds, which have implications in fields such as photopharmacology and the development of photo-responsive materials (Mori & Maeda, 1997).
Nucleophilic Substitution Reactions
The reactivity of similar fluorinated compounds with aromatic amines has been examined, highlighting the influence of fluorination on the reaction kinetics and mechanisms. Such studies contribute to a deeper understanding of nucleophilic substitution reactions, which are fundamental in organic synthesis and medicinal chemistry (Rappoport & Ta-Shma, 1971).
Asymmetric Synthesis
The compound's derivatives have been utilized in asymmetric synthesis, such as the synthesis of 3,4-diaminocyclohexanol and endo-7-azabicyclo[2.2.1]heptan-2-amine. These syntheses are integral to the production of optically active compounds, which have significant applications in drug development and catalysis (Savoia, Grilli, & Gualandi, 2010).
Catalytic Activity
Studies have also focused on the catalytic activities of derivatives of this compound, particularly in the context of gold(I) catalysis. Such research contributes to the field of homogeneous catalysis, providing insights into the design of efficient and selective catalysts for various organic transformations (Zeng et al., 2009).
Propriétés
IUPAC Name |
(1R,2R)-2-fluoro-N-(2-phenylethyl)cyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FN/c15-13-8-4-5-9-14(13)16-11-10-12-6-2-1-3-7-12/h1-3,6-7,13-14,16H,4-5,8-11H2/t13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQBPTYDGJAQEDC-ZIAGYGMSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NCCC2=CC=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)NCCC2=CC=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


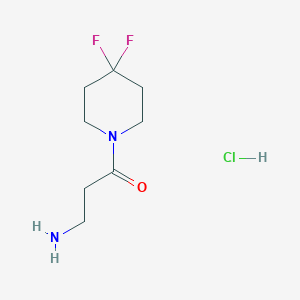
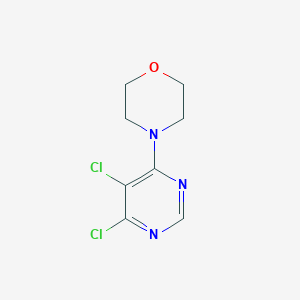

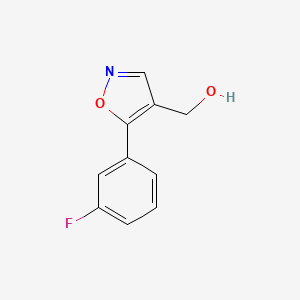

![12-Propyl-1,4-dioxa-9,12-diazadispiro[4.2.58.25]pentadecan-13-one](/img/structure/B1531676.png)
![Methyl 2-[(tert-butoxycarbonyl)(3-methoxy-3-oxopropyl)amino]-2-methylpropanoate](/img/structure/B1531678.png)
![2-Amino-1-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one](/img/structure/B1531679.png)
